

3-Acetoxyflavone chemical properties and structure

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Compound of Interest

Compound Name: 3-Acetoxyflavone

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3-Acetoxyflavone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxyflavone, an acetylated derivative of the naturally occurring flavonol, 3-hydroxyflavone, is a synthetic flavonoid that has garnered significant interest within the scientific community. As a member of the flavonoid class of polyphenolic compounds, it shares a core phenyl-benzopyrone structure that is the foundation for a wide array of biological activities. Flavonoids, in general, are recognized for their antioxidant, anti-inflammatory, and potential anticancer properties.^[1] The acetylation at the 3-position of the flavone backbone modifies its physicochemical properties, such as lipophilicity, which can in turn influence its biological activity and potential as a therapeutic agent. This technical guide provides a detailed overview of the chemical structure, properties, and experimental protocols related to **3-acetoxyflavone**.

Chemical Structure and Identification

3-Acetoxyflavone is systematically named (4-oxo-2-phenylchromen-3-yl) acetate.^[2] Its structure consists of a central pyrone ring fused to a benzene ring (the chromone system), with a phenyl group at the 2-position and an acetoxy group at the 3-position.

Identifier	Value
IUPAC Name	(4-oxo-2-phenylchromen-3-yl) acetate[2]
CAS Number	7578-68-9[2]
Molecular Formula	C ₁₇ H ₁₂ O ₄ [2]
SMILES	CC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3[2]
InChI	InChI=1S/C17H12O4/c1-11(18)20-17-15(19)13-9-5-6-10-14(13)21-16(17)12-7-3-2-4-8-12/h2-10H,1H3[2]
Synonyms	3-acetoxy-2-phenyl-chromen-4-one, 3-(acetoxy)-2-phenyl-4H-1-Benzopyran-4-one[1]

Physicochemical Properties

The physicochemical properties of **3-acetoxyflavone** are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Property	Value
Molecular Weight	280.27 g/mol [2]
Melting Point	128-130 °C
Boiling Point	421.1 °C at 760 mmHg
Density	1.31 g/cm ³
Flash Point	187.5 °C
Vapor Pressure	2.67 x 10 ⁻⁷ mmHg at 25 °C
Refractive Index	1.631
Solubility	Soluble in organic solvents such as acetone, acetonitrile, and ethanol.[3] Insoluble in water.

Note: Some data points are for the general class of flavonoids or are predicted values in the absence of experimentally determined data for **3-acetoxyflavone** specifically.

Spectroscopic Data

The structural elucidation and characterization of **3-acetoxyflavone** are heavily reliant on various spectroscopic techniques. Below is a summary of the expected spectral data based on its structure and data for analogous flavonoid compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of **3-acetoxyflavone** would exhibit characteristic signals for the aromatic protons on the A and B rings, as well as a singlet for the methyl protons of the acetoxy group.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.2	s	3H	-OCOCH ₃
~7.3-7.5	m	5H	Phenyl group (B-ring) protons
~7.6-8.2	m	4H	Chromone (A-ring) protons

Note: These are predicted chemical shifts. The exact values can vary depending on the solvent and experimental conditions.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of **3-acetoxyflavone**.

Chemical Shift (δ , ppm)	Assignment
~20	-OCOCH ₃
~118-135	Aromatic CH carbons
~120-160	Quaternary aromatic carbons
~160-165	C2
~130	C3
~175	C4 (Carbonyl)
~168	-OCOCH ₃ (Ester Carbonyl)

Note: These are predicted chemical shifts for the flavone backbone and the acetoxy group.[\[9\]](#) [\[10\]](#)[\[11\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **3-acetoxyflavone** is characterized by strong absorption bands corresponding to the carbonyl groups and aromatic rings.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~1760	Strong	Ester C=O stretch
~1640	Strong	Ketone C=O stretch (C4)
~1600-1450	Medium-Strong	Aromatic C=C stretch
~1200	Strong	C-O stretch (ester)

Note: These are characteristic absorption ranges for the functional groups present in the molecule.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Mass Spectrometry

Mass spectrometry of **3-acetoxyflavone** would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns for flavonoids.

m/z	Assignment
280	$[M]^+$ (Molecular ion)
238	$[M - CH_2CO]^+$ (Loss of ketene)
121	Retro-Diels-Alder fragment
105	Benzoyl cation $[C_6H_5CO]^+$
77	Phenyl cation $[C_6H_5]^+$

Note: Fragmentation patterns can vary based on the ionization technique used.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Experimental Protocols

Synthesis of 3-Acetoxyflavone

Principle: **3-Acetoxyflavone** is synthesized by the acetylation of 3-hydroxyflavone using acetic anhydride.[\[1\]](#)[\[28\]](#)

Materials:

- 3-Hydroxyflavone
- Acetic Anhydride
- Ethanol
- Round-bottom flask (100 mL)
- Reflux condenser
- Heating mantle
- Beaker

- Buchner funnel and filter paper
- Ice bath

Procedure:

- To 0.01 moles of 3-hydroxyflavone in a 100 mL round-bottom flask, add 10-15 mL of acetic anhydride.[\[1\]](#)
- Heat the mixture to reflux for 2 hours.[\[1\]](#)
- After reflux, cool the resulting solution to room temperature.[\[1\]](#)
- Slowly pour the cooled solution into a beaker containing ice-cold water to precipitate the product.[\[1\]](#)
- Filter the solid product using a Buchner funnel and wash it with cold water.[\[1\]](#)
- Recrystallize the crude product from ethanol to obtain pure **3-acetoxyflavone**.[\[1\]](#)

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a few milligrams of **3-acetoxyflavone** in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- Data Analysis: Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and assign the chemical shifts based on known values for similar compounds and 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.[\[29\]](#)[\[30\]](#)[\[31\]](#)

Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule by comparing the obtained spectrum with correlation tables.[12][13]

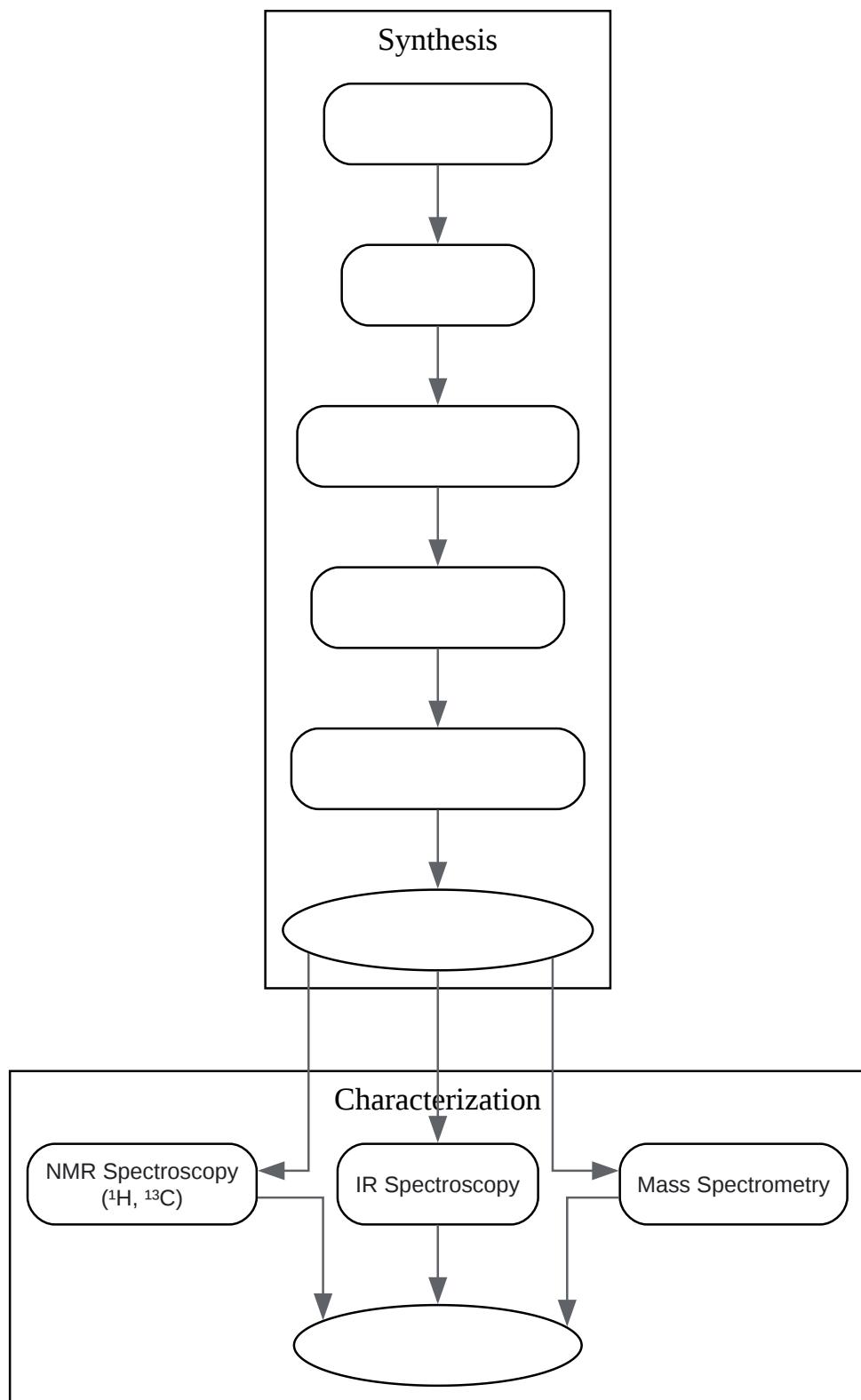
Mass Spectrometry (MS):

- Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). For detailed fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.[32][33][34]
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways based on the observed fragments and known fragmentation patterns of flavonoids.[21][22]

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **3-acetoxyflavone**.

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Caption: Workflow for the synthesis and characterization of **3-acetoxyflavone**.

Conclusion

3-Acetoxyflavone serves as a valuable compound for research in medicinal chemistry and drug development due to its flavonoid backbone and modified functional group. This guide provides a foundational understanding of its chemical structure, physicochemical properties, and the experimental methodologies required for its synthesis and characterization. The detailed data and protocols herein are intended to support researchers in their exploration of **3-acetoxyflavone** and its potential applications. Further investigation into its biological activities and mechanism of action is warranted to fully elucidate its therapeutic potential.

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